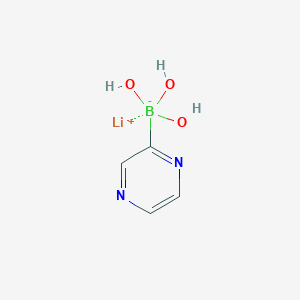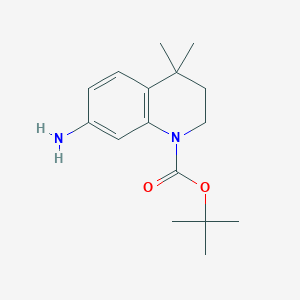
Ethyl-4-(Methoxymethyl)piperidin-4-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1798746-61-8 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 237.73 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Medizin: Pharmazeutische Zwischenprodukte
Ethyl-4-(Methoxymethyl)piperidin-4-carboxylat-Hydrochlorid: wird als pharmazeutisches Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet. Seine Struktur lässt sich durch weitere chemische Modifikationen verändern, was es zu einem wertvollen Ausgangsmaterial für die Entwicklung neuer Therapeutika macht .
Landwirtschaft: Synthese von Agrochemikalien
In der Landwirtschaft dient diese Verbindung als Vorläufer bei der Synthese von Agrochemikalien. Ihre Reaktivität kann genutzt werden, um Produkte zu erzeugen, die Pflanzen vor Schädlingen und Krankheiten schützen und so zu höheren Erträgen und Ernährungssicherheit beitragen .
Materialwissenschaften: Polymerforschung
Die Anwendungen in den Materialwissenschaften umfassen die Entwicklung neuartiger Polymere. Die funktionellen Gruppen der Verbindung ermöglichen ihre Integration in größere molekulare Strukturen, was zur Herstellung neuer Materialien mit wünschenswerten Eigenschaften wie erhöhter Haltbarkeit oder Biodegradabilität führen kann .
Umweltwissenschaften: Umweltfreundliche Lösungsmittel
Forscher untersuchen die Verwendung von This compound in der Formulierung umweltfreundlicher Lösungsmittel. Diese Lösungsmittel zielen darauf ab, die Umweltbelastung zu reduzieren, indem sie weniger toxisch und leichter abbaubar sind als herkömmliche Lösungsmittel .
Analytische Chemie: Chromatographie
In der analytischen Chemie kann diese Verbindung als Standard oder Reagenz in chromatographischen Verfahren verwendet werden. Ihre gut definierten Eigenschaften helfen bei der Kalibrierung von Geräten und der genauen Analyse komplexer Gemische .
Biochemie: Enzymhemmungsstudien
Die Verbindung findet in der Biochemie Verwendung bei Enzymhemmungsstudien. Durch die Interaktion mit spezifischen Enzymen hilft sie beim Verständnis ihrer Mechanismen und kann zur Entdeckung von Inhibitoren führen, die biologische Pfade regulieren .
Pharmakologie: Wirkstoffdesign
In der Pharmakologie ist This compound am Design neuer Medikamente beteiligt. Seine molekulare Struktur kann modifiziert werden, um mit verschiedenen biologischen Zielen zu interagieren und so zur Behandlung von Krankheiten beizutragen .
Industrielle Anwendungen: Katalysatorentwicklung
Schließlich wird diese Verbindung in industriellen Anwendungen bei der Entwicklung von Katalysatoren verwendet, die chemische Reaktionen erleichtern. Dies kann zu effizienteren industriellen Prozessen führen, die Kosten senken und die Produktionsraten verbessern .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Wirkmechanismus
The compound’s mode of action, like that of many organic compounds, would depend on its specific molecular interactions with its biological targets. These interactions could cause changes in the conformation or function of the target, leading to downstream effects in various biochemical pathways .
As for pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its size, polarity, and solubility. For instance, its ethyl ester group might enhance its lipophilicity, potentially aiding in membrane permeability and absorption .
The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from the modulation of signal transduction pathways to the inhibition or activation of enzymatic reactions .
Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other interacting molecules .
Biochemische Analyse
Biochemical Properties
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds . This interaction can modulate the activity of these enzymes, affecting various biochemical pathways.
Cellular Effects
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, altering the response of cells to external stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds . This inhibition can lead to changes in the levels of metabolites and affect various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as esterases, which play a role in the hydrolysis of ester bonds . This interaction can affect the levels of metabolites and influence metabolic flux. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
Within cells and tissues, ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, it may be transported into cells via specific transporters and then distributed to various organelles, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to modulate cellular processes.
Eigenschaften
IUPAC Name |
ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEANEGLBJUESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)










